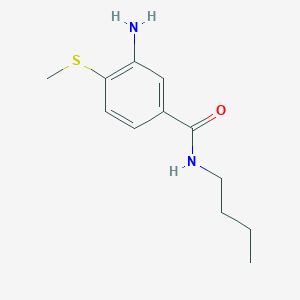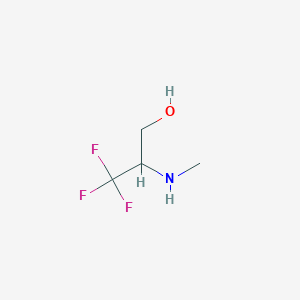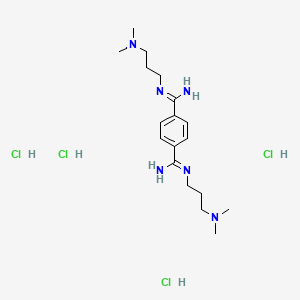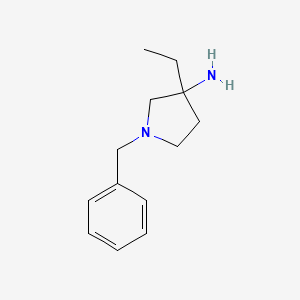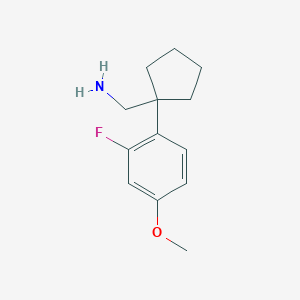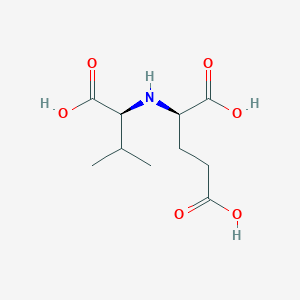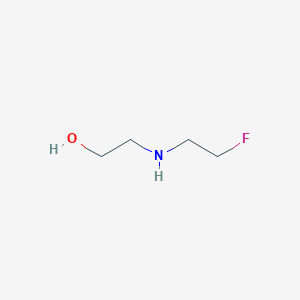
2-((2-Fluoroethyl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by the presence of a fluoroethyl group attached to an aminoethanol backbone, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemical products.
准备方法
Synthetic Routes and Reaction Conditions
2-((2-Fluoroethyl)amino)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine hydrochloride with potassium carbonate in the presence of 2-bromoethanol. The reaction typically proceeds under mild conditions, and the product is isolated using a suitable solvent.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound .
化学反应分析
Types of Reactions
2-((2-Fluoroethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
科学研究应用
2-((2-Fluoroethyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 2-((2-Fluoroethyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
相似化合物的比较
Similar Compounds
Ethanolamine: A simple amino alcohol with similar structural features but lacking the fluoroethyl group.
2-((2-Fluoroethyl)(methyl)amino)ethanol: A derivative with an additional methyl group, which can alter its chemical and biological properties.
Uniqueness
2-((2-Fluoroethyl)amino)ethanol is unique due to the presence of the fluoroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific interactions with molecular targets .
属性
分子式 |
C4H10FNO |
|---|---|
分子量 |
107.13 g/mol |
IUPAC 名称 |
2-(2-fluoroethylamino)ethanol |
InChI |
InChI=1S/C4H10FNO/c5-1-2-6-3-4-7/h6-7H,1-4H2 |
InChI 键 |
VUESFNGNRAVVLP-UHFFFAOYSA-N |
规范 SMILES |
C(CO)NCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15225500.png)
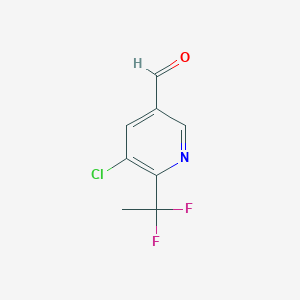
![Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate](/img/structure/B15225515.png)
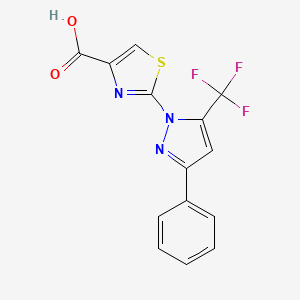
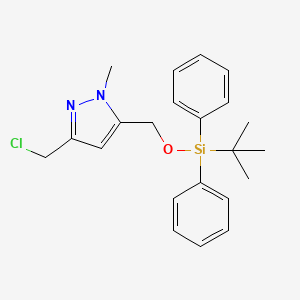
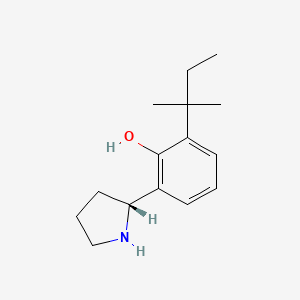
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
![tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B15225540.png)
